Cas no 11118-72-2 (Antimycin)

Antimycin structure
Antimycin structure
Product Name:Antimycin
CAS No:11118-72-2
MF:C13H14O5
MW:250.247264385223
CID:166547
PubChem ID:54682830
Update Time:2025-04-19

Antimycin Chemical and Physical Properties

Names and Identifiers

    • Antimycin
    • (3R,4S)-8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid
    • <p>(3R,4S)-6-Hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid</p>
    • Q27121344
    • BS-1351
    • Q29553692
    • NCGC00095228-01
    • Citrinin; Meleamycin
    • 1329611-85-9
    • 6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid
    • CHEBI:48709
    • CQIUKKVOEOPUDV-UHFFFAOYSA-N
    • FT-0602942
    • 8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid
    • HB3839
    • 11118-72-2
    • NCGC00095228-02
    • CHEMBL495067
    • 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-, (3S-trans)-
    • BDBM50565695
    • (-)-Citrinin-13C,d2
    • Inchi: 1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)
    • InChI Key: CBGDIJWINPWWJW-UHFFFAOYSA-N
    • SMILES: O1C=C2C(C(C(=O)O)=C(C(C)=C2C(C)C1C)O)=O

Computed Properties

  • Exact Mass: 250.08412
  • Monoisotopic Mass: 250.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 83.8Ų

Experimental Properties

  • Density: 1.379
  • Boiling Point: 409.826°C at 760 mmHg
  • Flash Point: 156.641°C
  • Refractive Index: 1.596
  • PSA: 83.83
  • LogP: 1.72100

Antimycin Security Information

  • Safety Term:Poison by ingestion and intraperitoneal routes.
  • Storage Condition:The warehouse is ventilated and dry at low temperature, and stored separately from food raw materials

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